(R)-N2-Methylpropane-1,2,2-triamine
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Overview
Description
®-N2-Methylpropane-1,2,2-triamine is an organic compound with a unique structure that includes three amine groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-Methylpropane-1,2,2-triamine typically involves the reaction of a suitable precursor with methylamine under controlled conditions. One common method is the reductive amination of a ketone or aldehyde precursor using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-N2-Methylpropane-1,2,2-triamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
®-N2-Methylpropane-1,2,2-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
®-N2-Methylpropane-1,2,2-triamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N2-Methylpropane-1,2,2-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-N2-Methylpropane-1,2,2-triamine: The enantiomer of the compound with similar properties but different stereochemistry.
N,N-Dimethylpropane-1,2,2-triamine: A related compound with two methyl groups attached to the nitrogen atoms.
N-Methylpropane-1,2-diamine: A simpler analog with only two amine groups.
Uniqueness
®-N2-Methylpropane-1,2,2-triamine is unique due to its specific stereochemistry and the presence of three amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H13N3 |
---|---|
Molecular Weight |
103.17 g/mol |
IUPAC Name |
(2R)-2-N'-methylpropane-1,2,2-triamine |
InChI |
InChI=1S/C4H13N3/c1-4(6,3-5)7-2/h7H,3,5-6H2,1-2H3/t4-/m1/s1 |
InChI Key |
LYCQEMGOWDJRQB-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@](CN)(N)NC |
Canonical SMILES |
CC(CN)(N)NC |
Origin of Product |
United States |
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